![molecular formula C26H22N2OS3 B2485678 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 923462-53-7](/img/structure/B2485678.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that exhibit a wide range of biological activities, including antibacterial, anti-Parkinson's, and antihyperglycemic effects, among others. The structure of this compound suggests it may have interesting chemical and physical properties due to its diverse functional groups, including a methylthio benzo[d]thiazol moiety, a naphthalene moiety, and a thiophen-2-yl)ethyl acetamide group.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through nucleophilic substitution, condensation, and cyclization reactions. For instance, the synthesis of related acetamide derivatives involves starting from basic naphthalene or benzo[d]thiazol compounds and building up the complex structure through targeted chemical reactions [K. Ramalingam et al., 2019; S. Gomathy et al., 2012].
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and molecular interactions. The presence of various functional groups contributes to the compound's complexity and potential reactivity [Yang Jing, 2010].
Chemical Reactions and Properties
Chemical properties of this compound are influenced by its functional groups. The thiazol, acetamide, and naphthalene units contribute to its reactivity. These compounds can undergo reactions typical of amides, thiols, and aromatic compounds, including nucleophilic substitution, addition reactions, and cyclization, leading to a variety of derivatives with potential biological activities [P. Zhan et al., 2009; V. Dyachenko et al., 2014].
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from their molecular structure. The presence of both hydrophobic (naphthalene and thiophen) and polar (acetamide) groups suggests these compounds might exhibit moderate solubility in organic solvents and possible polymorphism in crystalline forms. These properties are crucial for determining the compound's applications in various fields [K. Shibuya et al., 2018].
Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity
- Research on novel derivatives of this compound, specifically focusing on thiazolidinone derivatives, demonstrated significant anti-Parkinson's activity. These compounds were evaluated in a 6-Hydroxydopamine lesioned rat model, and certain derivatives exhibited potent free radical scavenging activity, which is relevant to clinical Parkinsonism (Gomathy et al., 2012).
Antimicrobial Activity
- A study synthesized a series of derivatives and tested them for in vitro antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds were also evaluated for their antifungal activity against different fungal strains (Patel et al., 2017).
- Another research synthesized and tested various derivatives for their antibacterial properties. These compounds were found to have significant activity, offering potential as antibacterial agents (Ramalingam et al., 2019).
Anti-Proliferative Activities
- A study focused on synthesizing and evaluating a series of derivatives linked to benzo[1,3]dioxole moiety for antimicrobial and anti-proliferative activities. One derivative, in particular, showed notable inhibitory effect on HCT-116 cancer cells, indicating potential as an anti-proliferative agent (Mansour et al., 2020).
EGFR Inhibitors for Antitumor Activity
- Research into benzo[4,5]imidazo[2,1-b]thiazole derivatives of this compound showed significant antitumor activity against certain human cancer cell lines, highlighting their potential as epidermal growth factor receptor (EGFR) inhibitors and lead compounds for developing antitumor agents (Deng et al., 2019).
Photophysical Properties
- A study explored the hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, analyzing their photophysical properties. This research provides insights into the structural and functional characteristics of these compounds (Balijapalli et al., 2017).
Eigenschaften
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS3/c1-30-21-11-12-23-24(17-21)32-26(27-23)28(14-13-20-9-5-15-31-20)25(29)16-19-8-4-7-18-6-2-3-10-22(18)19/h2-12,15,17H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRGXRTEGPDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)
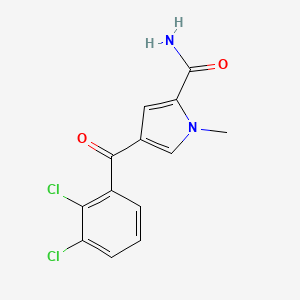
![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
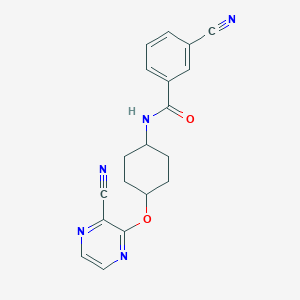
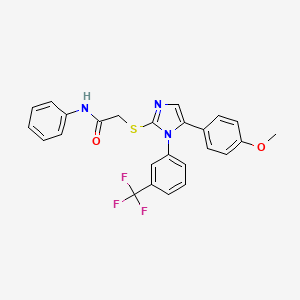
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
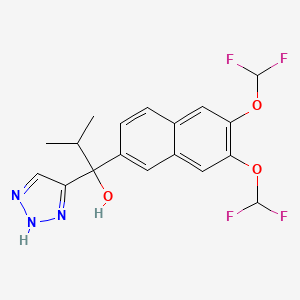
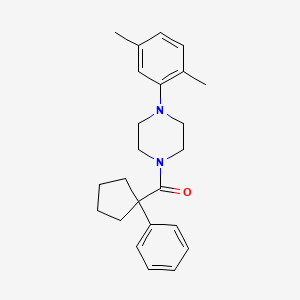

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)